Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENNIKKVQDCFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown activity against multidrug-resistant tuberculosis by inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
Halogen-Substituted Derivatives
- (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-81-6): Molecular weight: 256.69 g/mol (vs. 222.25 for parent compound).
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-80-5): Molecular weight: 240.24 g/mol. Fluorine’s electronegativity improves metabolic stability and bioavailability compared to the parent compound .
Aryl-Substituted Derivatives
- 1-(8-(4-Ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3l, ): Melting point: 169–172°C (vs. unrecorded for parent compound). The 4-ethylphenyl group increases hydrophobicity, reflected in higher melting points compared to trifluoromethyl-substituted analogues (e.g., 3k: 121–123°C) .
- 2-Naphthyl and 2-Thiophenyl Derivatives ():
Gem-Difluorinated Derivatives
- (6-Chloro-2-(1,1-difluoro-3-phenylpropyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (7e, ): Yield: 53%; HRMS: [M + Na]⁺ observed at 434.0843.
Antiparasitic Activity
- Triazole-Fused Derivatives (): Compounds like (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) exhibit antileishmanial activity (melting point: 104–105°C). The triazole-piperazine moiety enhances solubility and interaction with parasitic enzymes .
Enzyme Inhibition
- Snake Venom Phospholipase A₂ Inhibition (): Analogues like 1-(8-(4-ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3l) show IC₅₀ values of 43.2 µM, indicating moderate enzyme inhibition. Substituents at the 8-position (e.g., ethylphenyl) are critical for hydrophobic interactions with the enzyme .
Palladium-Catalyzed Cross-Coupling
Groebke–Blackburn–Bienaymé Reaction ():
- Triphenylamine-imidazo[1,2-a]pyridine hybrids (e.g., 7a ) are synthesized at 60°C for 12 hours with NH₄Cl catalysis, demonstrating the scaffold’s adaptability to multicomponent reactions .
Biological Activity
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazo[1,2-a]pyridine core with a phenyl group linked via a ketone. Its molecular formula is C15H12N2O, with a molecular weight of approximately 222.24 g/mol. The presence of nitrogen atoms in the imidazole ring contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression, particularly c-KIT kinase, which is crucial for the growth and survival of gastrointestinal stromal tumors (GISTs) .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to fully understand these effects .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Biological Activities
This compound has demonstrated several biological activities:
1. Anticancer Activity
Research has highlighted the compound's efficacy against various cancer cell lines. For instance:
- Gastrointestinal Stromal Tumors (GISTs) : It effectively inhibits c-KIT kinase activity, leading to reduced tumor growth .
- In Vitro Studies : A study reported that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines with GI50 values ranging from 0.01 to 79.4 µM .
2. Antimicrobial and Anti-inflammatory Activities
Although still under investigation, the compound's potential antimicrobial and anti-inflammatory properties suggest it could be developed for treating infections and inflammatory conditions .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study on GISTs | Demonstrated significant inhibition of c-KIT kinase activity leading to reduced tumor cell proliferation . |
| Antimicrobial Study | Suggested potential antimicrobial effects; however, further validation is required . |
| Anti-inflammatory Research | Indicated promising anti-inflammatory properties in preliminary tests . |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or alter physicochemical properties. These synthetic routes facilitate the development of analogs with improved efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
